molecular formula C15H18N4O2S B2610798 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1172032-22-2

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2610798
CAS No.: 1172032-22-2
M. Wt: 318.4
InChI Key: MECPYUMPTJHOIR-UHFFFAOYSA-N
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Description

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Thiophene Ring Attachment: The thiophene ring is often attached through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

  • 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
  • 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the oxadiazole ring (e.g., phenyl, methyl) can significantly alter the compound’s properties.
  • Unique Features: The cyclopropyl group in 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide may confer unique steric and electronic properties, potentially enhancing its bioactivity or stability.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(16-12-2-1-9-22-12)19-7-5-11(6-8-19)14-18-17-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECPYUMPTJHOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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